molecular formula C43H40N6O6 B1235152 (3S,3'S,4'R,6'S,8'R,8'aR)-6'-[2-(2-hydroxyethoxy)phenyl]-8'-[oxo-[4-(2-pyrimidinyl)-1-piperazinyl]methyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione

(3S,3'S,4'R,6'S,8'R,8'aR)-6'-[2-(2-hydroxyethoxy)phenyl]-8'-[oxo-[4-(2-pyrimidinyl)-1-piperazinyl]methyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione

Cat. No. B1235152
M. Wt: 736.8 g/mol
InChI Key: SEAZVQTXRQGRFP-OKZLZZNTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,3'S,4'R,6'S,8'R,8'aR)-6'-[2-(2-hydroxyethoxy)phenyl]-8'-[oxo-[4-(2-pyrimidinyl)-1-piperazinyl]methyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione is a stilbenoid.

Scientific Research Applications

Synthesis and Structural Studies

  • The compound is involved in reactions like spiro heterocyclization and has been studied for its role in forming various heterocyclic structures. For instance, its reactions with N-alkylanilines and tetrahydroquinoline have been explored, leading to the formation of compounds with potential biological activity, as evidenced in studies by Tutynina et al. (2014) and Racheva et al. (2007) (Tutynina et al., 2014); (Racheva et al., 2007).

Cytostatic Activities

  • Novel compounds based on the spiro[indole-3,5′-isoxazolidin]-2(1H)-one structure, structurally related to the specified compound, were synthesized and showed significant cytostatic activity on cancer cell lines, indicating potential applications in cancer research and therapy (Yong et al., 2007).

Antimicrobial Activity

  • Some derivatives of this compound class have been synthesized using microwave-assisted methods and showed promising antimicrobial activities. This suggests the potential use of these compounds in developing new antimicrobial agents (Shorey et al., 2010).

Anti-Influenza Activity

  • Derivatives of similar heterocyclic compounds isolated from endophytic actinomycetes showed activity against the influenza A virus, suggesting that the specified compound might have applications in antiviral drug development (Wang et al., 2014).

properties

Molecular Formula

C43H40N6O6

Molecular Weight

736.8 g/mol

IUPAC Name

(3S,3'S,4'R,6'S,8'R,8'aR)-6'-[2-(2-hydroxyethoxy)phenyl]-3',4'-diphenyl-8'-(4-pyrimidin-2-ylpiperazine-1-carbonyl)spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione

InChI

InChI=1S/C43H40N6O6/c50-26-27-54-33-19-10-7-16-30(33)38-43(31-17-8-9-18-32(31)46-41(43)53)34(39(51)47-22-24-48(25-23-47)42-44-20-11-21-45-42)36-40(52)55-37(29-14-5-2-6-15-29)35(49(36)38)28-12-3-1-4-13-28/h1-21,34-38,50H,22-27H2,(H,46,53)/t34-,35-,36-,37+,38+,43-/m1/s1

InChI Key

SEAZVQTXRQGRFP-OKZLZZNTSA-N

Isomeric SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)[C@H]3[C@@H]4C(=O)O[C@H]([C@H](N4[C@H]([C@@]35C6=CC=CC=C6NC5=O)C7=CC=CC=C7OCCO)C8=CC=CC=C8)C9=CC=CC=C9

SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3C4C(=O)OC(C(N4C(C35C6=CC=CC=C6NC5=O)C7=CC=CC=C7OCCO)C8=CC=CC=C8)C9=CC=CC=C9

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3C4C(=O)OC(C(N4C(C35C6=CC=CC=C6NC5=O)C7=CC=CC=C7OCCO)C8=CC=CC=C8)C9=CC=CC=C9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,3'S,4'R,6'S,8'R,8'aR)-6'-[2-(2-hydroxyethoxy)phenyl]-8'-[oxo-[4-(2-pyrimidinyl)-1-piperazinyl]methyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione
Reactant of Route 2
(3S,3'S,4'R,6'S,8'R,8'aR)-6'-[2-(2-hydroxyethoxy)phenyl]-8'-[oxo-[4-(2-pyrimidinyl)-1-piperazinyl]methyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione
Reactant of Route 3
(3S,3'S,4'R,6'S,8'R,8'aR)-6'-[2-(2-hydroxyethoxy)phenyl]-8'-[oxo-[4-(2-pyrimidinyl)-1-piperazinyl]methyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione
Reactant of Route 4
Reactant of Route 4
(3S,3'S,4'R,6'S,8'R,8'aR)-6'-[2-(2-hydroxyethoxy)phenyl]-8'-[oxo-[4-(2-pyrimidinyl)-1-piperazinyl]methyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione
Reactant of Route 5
Reactant of Route 5
(3S,3'S,4'R,6'S,8'R,8'aR)-6'-[2-(2-hydroxyethoxy)phenyl]-8'-[oxo-[4-(2-pyrimidinyl)-1-piperazinyl]methyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione
Reactant of Route 6
(3S,3'S,4'R,6'S,8'R,8'aR)-6'-[2-(2-hydroxyethoxy)phenyl]-8'-[oxo-[4-(2-pyrimidinyl)-1-piperazinyl]methyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione

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